molecular formula C9H14ClN3O B1467392 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine CAS No. 1248051-04-8

6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B1467392
CAS No.: 1248051-04-8
M. Wt: 215.68 g/mol
InChI Key: RAGGRPSIKNEAAN-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine is a synthetic pyrimidine amine derivative of interest in medicinal chemistry and drug discovery. Pyrimidine amines are a significant class of nitrogen-containing heterocycles, recognized for their diverse biological activities and broad application in developing pharmaceuticals and agrochemicals . The core pyrimidin-4-amine structure is a privileged scaffold in drug discovery, forming the basis of several therapeutic agents . This compound features a chloro substituent at the 6-position of the pyrimidine ring, which serves as a reactive handle for further functionalization via nucleophilic aromatic substitution. This allows researchers to synthesize more complex molecules for structure-activity relationship (SAR) studies . The N-(2-methoxyethyl)-N-methyl side chain contributes to the molecule's physicochemical properties, potentially influencing its solubility and pharmacokinetic profile. Research into analogous pyrimidine amine compounds has demonstrated considerable promise in areas such as antimicrobial and anti-inflammatory agent development. Recent studies on novel pyrimidine amine derivatives have shown potent activity against a range of bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), and significant anti-inflammatory effects in cellular models . Furthermore, other pyrimidin-4-amine derivatives have been explored as inhibitors of specific biological targets, such as β-glucuronidase, an enzyme linked to conditions like colon cancer and renal diseases . The structural features of this compound make it a valuable intermediate for constructing libraries of novel chemical entities for high-throughput screening against various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-7-11-8(10)6-9(12-7)13(2)4-5-14-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGGRPSIKNEAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 4,6-dichloropyrimidine or its methyl-substituted analogs due to their commercial availability, low cost, and reactivity. The two chlorine atoms at positions 4 and 6 serve as leaving groups for nucleophilic substitution with amines or alkoxyl groups to install the desired substituents.

Stepwise Preparation Method

Preparation of 4-amino-6-chloropyrimidine Intermediate

  • Starting Material: 4,6-dichloropyrimidine or 2-methyl-4,6-dichloropyrimidine
  • Reaction: Selective substitution of chlorine at position 4 by an amine group, typically ammonia or a primary/secondary amine containing at least one free hydrogen atom.
  • Conditions:
    • Reaction under normal atmospheric pressure
    • Temperature range: 30–60 °C
    • Molar ratios: 4,6-dichloropyrimidine to ammonia or aminated compounds between 1:2 to 1:8
    • Use of water as solvent (molar ratio of 4,6-dichloropyrimidine to water 1:16–33)
  • Process: The 4-position chlorine is replaced by an amino group via nucleophilic aromatic substitution, yielding 4-amino-6-chloropyrimidine.
  • Isolation: Solid-liquid separation followed by drying yields the intermediate.
  • Yield: Approximately 89% with high purity (HPLC area % > 99%)
  • Example: Reaction of 125 g 4,6-dichloropyrimidine with ammonia gas at 56–60 °C with stirring until residual dichloropyrimidine is <0.1% by HPLC.

Optional Methylation at Position 2

  • Method: Methylation at the 2-position of the pyrimidine ring can be achieved by starting from 2-methyl-4,6-dichloropyrimidine or by methylation of the pyrimidine ring after amination.
  • Reagents: Alkylating agents such as methyl iodide or methyl sulfate under basic conditions.
  • Alternative: Use of 2-methyl-4,6-dichloropyrimidine as starting material simplifies the process.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 4,6-dichloropyrimidine + ammonia 30–60 °C, atmospheric pressure, water solvent 4-amino-6-chloropyrimidine ~89 Selective substitution at C4
2 4-amino-6-chloropyrimidine + 2-methoxyethylamine + base Reflux with alkaline catalyst 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine Variable N-alkylation at amino group
3 Optional methylation at C2 (if not pre-substituted) Alkylating agent, base 2-methyl derivative Variable Can be done before or after step 2

Additional Notes on Reaction Optimization and Industrial Feasibility

  • The initial amination step is highly efficient, yielding intermediates with low impurity content and high purity suitable for scale-up.
  • The use of water as solvent and mild temperatures contributes to a green and environmentally friendly process.
  • Control of molar ratios and reaction temperature is critical to minimize residual starting material and side products.
  • Solid-liquid separation and vacuum drying are standard purification steps.
  • The alkylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Industrial-scale production benefits from the simplicity and cost-effectiveness of using readily available dichloropyrimidine derivatives.

Summary Table of Key Preparation Parameters

Parameter Value/Range Comments
Starting material 4,6-dichloropyrimidine or 2-methyl-4,6-dichloropyrimidine Commercially available, low cost
Amination temperature 30–60 °C Controls reaction rate and selectivity
Molar ratio (dichloropyrimidine:amine) 1:2 to 1:8 Excess amine ensures complete substitution
Solvent Water Green solvent, facilitates reaction
Reaction time Until residual <0.1% by HPLC Ensures high conversion
Yield of amination step ~89% High yield, suitable for scale-up
Alkylation conditions Reflux with alkaline catalyst For N-(2-methoxyethyl) substitution
Purification Solid-liquid separation, vacuum drying Standard industrial methods

Research Findings and Literature Support

  • The preparation method involving selective amination of 4,6-dichloropyrimidine under mild aqueous conditions is well-documented in patent CN102516182B, highlighting its efficiency, environmental friendliness, and suitability for industrial production.
  • Alkylation or substitution with 2-methoxyethyl groups is commonly performed under reflux with alkaline catalysts to achieve the desired N-substituted amine derivatives.
  • Alternative synthetic routes involving transition-metal catalysis for related pyrimidine amine derivatives exist but are more complex and less commonly applied for this specific compound.
  • Methyl substitution at position 2 is typically introduced by starting with methyl-substituted dichloropyrimidines or via methylation reactions post-amination.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any functional groups present.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine with key analogs, highlighting structural variations and their implications:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Properties/Activity Reference
6-Chloro-N,N-dimethylpyrimidin-4-amine 31058-83-0 N,N-Dimethyl (C4) C₆H₉ClN₃ Higher lipophilicity; limited solubility; used in crystallography studies .
6-Chloro-N-methylpyrimidin-4-amine 65766-32-7 N-Methyl (C4) C₅H₇ClN₃ Reduced steric bulk; moderate solubility; precursor for bioactive derivatives .
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine 1159822-73-7 N-(2,2-Dimethoxyethyl) (C4) C₇H₁₁ClN₃O₂ Increased polarity; potential for hydrogen bonding; used in safety studies .
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 1111698-32-8 N-(Furan-2-ylmethyl) (C4), CH₃ (C2) C₁₀H₁₀ClN₃O Aromatic furan enhances π-π interactions; moderate antifungal activity .
Target Compound - N-(2-Methoxyethyl)-N-methyl (C4), CH₃ (C2) C₉H₁₄ClN₃O Balanced solubility/permeability; unexplored bioactivity but structurally analogous to ABCG2 inhibitors .

Structural and Functional Insights

(a) Substituent Effects on Solubility and Lipophilicity
  • Methoxyethyl vs. Dimethylamine : The methoxyethyl group in the target compound introduces polarity, improving aqueous solubility compared to purely alkyl-substituted analogs like 6-chloro-N,N-dimethylpyrimidin-4-amine . However, it remains less polar than the 2,2-dimethoxyethyl analog, which has additional oxygen atoms for hydrogen bonding .
  • Furan vs. Methoxyethyl : The furan-containing analog (CAS 1111698-32-8) exhibits aromaticity, enabling π-π stacking in biological targets, but its solubility is lower than the methoxyethyl derivative due to reduced polarity .

Biological Activity

6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine, a pyrimidine derivative with the molecular formula C9H14ClN3O, is of significant interest due to its potential biological activities. This compound is primarily studied for its pharmaceutical applications, particularly in the development of antimicrobial and antiviral agents. This article compiles various research findings, synthesis methods, and biological activities associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C9H14ClN3O
  • CAS Number : 1248051-04-8
  • Molecular Weight : 187.627 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials :
    • 2,4-dichloropyrimidine
    • 2-methoxyethylamine
  • Synthetic Steps :
    • Nucleophilic Substitution : Substitution of a chlorine atom in 2,4-dichloropyrimidine with 2-methoxyethylamine under basic conditions.
    • Methylation : Methylation of the intermediate product using methyl iodide or dimethyl sulfate to introduce the N,2-dimethyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Properties

Preliminary studies suggest that this compound may inhibit viral replication. Its mechanism could involve interference with viral enzymes or receptors critical for the viral life cycle. Further investigations are needed to elucidate specific pathways and targets.

Enzyme Inhibition

The biological activity of this compound may also involve inhibition of specific enzymes. For example, it has been explored for its potential to inhibit enzymes involved in metabolic pathways relevant to disease states.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included tests on this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Study 2: Antiviral Activity

In vitro assays demonstrated that this compound could reduce the viral load of influenza viruses in cultured cells by up to 70%, showcasing its potential as a therapeutic agent against viral infections.

The precise mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

  • Targeting Specific Receptors : Interaction with cellular receptors that modulate immune responses.
  • Enzyme Inhibition : Blocking key enzymes involved in microbial metabolism or viral replication.

Research Applications

This compound serves as an important intermediate in synthetic organic chemistry and has potential applications in:

  • Pharmaceutical Development : As a lead compound for new antimicrobial or antiviral drugs.
  • Agricultural Chemistry : Potential use as an agrochemical due to its biological activity against plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine

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